5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid
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Overview
Description
5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid: is an organic compound with the molecular formula C15H13BrO3 and a molecular weight of 321.17 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 2-methylbenzoic acid: The synthesis begins with the bromination of 2-methylbenzoic acid. In a typical procedure, 150 kg of 2-methylbenzoic acid is reacted with 320 kg of bromine in the presence of 11 kg of iron(III) chloride as a catalyst.
Esterification: The brominated product is then esterified to form the corresponding methyl ester.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding alcohol or amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Major Products:
Substitution: Products depend on the nucleophile used, such as 5-amino-2-[(2-methylbenzyl)oxy]benzoic acid.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
Scientific Research Applications
Chemistry: : 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .
Biology: : The compound is used in biochemical research to study protein-ligand interactions and enzyme kinetics .
Industry: : The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylbenzoic acid: Similar in structure but lacks the 2-methylbenzyl ether group.
2-Bromo-5-methoxybenzyl bromide: Similar in structure but has a methoxy group instead of the 2-methylbenzyl ether group.
Uniqueness: : 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid is unique due to the presence of both the bromine atom and the 2-methylbenzyl ether group, which confer specific chemical properties and reactivity .
Properties
IUPAC Name |
5-bromo-2-[(2-methylphenyl)methoxy]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-10-4-2-3-5-11(10)9-19-14-7-6-12(16)8-13(14)15(17)18/h2-8H,9H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMMZCUNKLQMQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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